Rhod-2 AM

Descripción general

Descripción

Rhod-2 AM es un indicador de iones de calcio de alta afinidad, permeable a las células, excitable por luz visible. Es ampliamente utilizado en la investigación científica para medir los niveles de calcio intracelular. El compuesto es particularmente útil en células y tejidos con altos niveles de autofluorescencia y para detectar la liberación de calcio generada por fotorreceptores y quelantes fotoactivables .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Rhod-2 AM se sintetiza esterificando Rhod-2 con grupos acetoximetilo (AM). El proceso implica disolver Rhod-2 en dimetilsulfóxido (DMSO) anhidro y agregar un pequeño exceso de borohidruro de sodio (NaBH4) para reducir Rhod-2 a dihidrothis compound. La mezcla de reacción se incuba hasta que se vuelve incolora, lo que indica la formación de dihidrothis compound .

Métodos de Producción Industrial

Para la producción industrial, this compound se prepara típicamente a granel disolviendo Rhod-2 en DMSO y agregando NaBH4. La reacción se escala ajustando proporcionalmente las cantidades de reactivos. El producto se purifica y se envasa para su distribución .

Análisis De Reacciones Químicas

Tipos de Reacciones

Rhod-2 AM experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Oxidación: El borohidruro de sodio (NaBH4) se utiliza comúnmente para reducir Rhod-2 a dihidrothis compound.

Hidrólisis: Las esterasas endógenas dentro de la célula facilitan la hidrólisis de this compound.

Principales Productos Formados

Oxidación: Dihidrothis compound

Hidrólisis: Rhod-2

Aplicaciones Científicas De Investigación

Introduction to Rhod-2 AM

This compound is a red fluorescent probe extensively utilized in scientific research for monitoring intracellular calcium ion dynamics. As an acetoxymethyl ester derivative of Rhod-2, it offers significant advantages over traditional calcium indicators, particularly in its ability to permeate cell membranes and facilitate multicolor imaging in biological studies. This article explores the various applications of this compound across different scientific fields, highlighting its utility in cellular biology, pharmacology, and medical research.

Chemical Properties and Mechanism of Action

This compound exhibits unique fluorescence characteristics that make it suitable for detecting calcium ions (Ca²⁺). The probe's excitation maximum is at 549 nm, with an emission maximum at 578 nm, providing strong signal intensity ideal for use with laser excitation sources such as argon and krypton lasers . Upon binding to calcium ions, this compound undergoes a conformational change that enhances its fluorescence, allowing researchers to visualize intracellular calcium levels effectively.

Applications in Scientific Research

This compound has been employed in various scientific domains due to its effectiveness in monitoring intracellular calcium levels. Below are some notable applications:

Cellular Biology

- Calcium Signaling Studies : Researchers utilize this compound to investigate calcium signaling pathways within cells, crucial for understanding processes such as muscle contraction and neurotransmitter release.

- Multicolor Imaging : Its red fluorescence allows for compatibility with other fluorescent probes, facilitating multicolor imaging techniques in live-cell studies .

Pharmacology

- Drug Testing : this compound is used to assess the effects of pharmacological agents on cellular calcium levels. This application is vital for drug discovery and development, particularly in identifying compounds that modulate calcium signaling pathways.

- Toxicity Assessment : The probe aids in evaluating the cytotoxic effects of new drugs on cellular calcium homeostasis .

Medical Research

- Pathophysiological Studies : Investigating diseases related to calcium dysregulation, such as cardiovascular diseases and neurodegenerative disorders, involves using this compound to monitor changes in intracellular calcium concentrations during disease progression.

- Therapeutic Monitoring : The probe can be used to monitor therapeutic interventions aimed at restoring normal calcium signaling in affected tissues .

Preparation of Stock Solutions

- Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.

- Store unused stock solutions at -20 °C to avoid repeated freeze-thaw cycles.

Loading Cells with this compound

- Incubate cells overnight in growth medium.

- Replace the medium with a working solution of 4–5 µM this compound prepared in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127.

- Incubate the cells at 37 °C for 30–60 minutes.

- Remove excess dye by washing with buffer before proceeding with stimulation and fluorescence measurement .

Study 1: Calcium Dynamics in Neuronal Cells

A study utilized this compound to explore calcium signaling in neuronal cells under various stimulation conditions. The results demonstrated significant fluctuations in intracellular calcium levels correlating with synaptic activity, providing insights into neuronal communication mechanisms.

Study 2: Drug Effects on Cardiomyocytes

Another investigation assessed the impact of a novel cardiac drug on intracellular calcium levels using this compound. The findings indicated that the drug effectively modulated calcium influx, suggesting potential therapeutic benefits for heart failure treatment.

Mecanismo De Acción

Rhod-2 AM es un tinte permeable a las células que fluoresce en presencia de iones de calcio. Una vez dentro de la célula, las esterasas endógenas hidrolizan this compound a Rhod-2, que se une a los iones de calcio. Esta unión aumenta la intensidad de la fluorescencia, lo que permite la cuantificación de los niveles de calcio intracelular . El compuesto es particularmente efectivo en las mitocondrias debido a su carga positiva, lo que promueve su secuestro en estos orgánulos a través de la captación impulsada por el potencial de membrana .

Comparación Con Compuestos Similares

Rhod-2 AM es único entre los indicadores de calcio debido a su excitación y emisión de larga longitud de onda, lo que reduce la interferencia de la autofluorescencia y la dispersión de la luz. Los compuestos similares incluyen:

Fluo-3: Otro indicador de calcio con longitudes de onda de excitación y emisión más cortas.

Las propiedades de larga longitud de onda de this compound lo hacen más adecuado para aplicaciones que involucran células y tejidos con alta autofluorescencia .

Actividad Biológica

Rhod-2 AM is a fluorescent probe widely utilized in biological research for measuring intracellular calcium levels, particularly in mitochondria. Its ability to provide real-time insights into calcium dynamics makes it a valuable tool in various fields, including neurobiology, cardiology, and cell physiology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (CAS 145037-81-6) is a cell-permeable acetoxymethyl ester form of the fluorescent dye Rhod-2. It is specifically designed to detect calcium ions () within mitochondria due to its selective accumulation in these organelles following de-esterification. Upon binding , Rhod-2 exhibits increased fluorescence, allowing for the monitoring of mitochondrial calcium concentrations ([Ca]_m) using fluorescence microscopy and other techniques.

This compound operates based on its affinity for ions. The mechanism involves the following steps:

- Cell Penetration : The AM ester allows the dye to penetrate cell membranes.

- De-Esterification : Once inside the cell, esterases cleave the acetoxymethyl groups, trapping Rhod-2 within the cytosol and mitochondria.

- Calcium Binding : When binds to Rhod-2, there is a significant increase in fluorescence intensity without any shift in excitation or emission wavelengths.

Applications in Research

This compound has been extensively used in various studies to investigate mitochondrial calcium dynamics under different physiological and pathological conditions. Below are some notable applications:

1. Mitochondrial Calcium Dynamics

Studies have demonstrated that Rhod-2 can effectively monitor [Ca]_m during cellular stimulation. For instance, experiments on gastric smooth muscle cells showed that depolarization-induced calcium influx resulted in a significant increase in [Ca]_m, which remained elevated even after cytosolic calcium levels returned to baseline .

2. Neurodegeneration Studies

Research involving neurodegeneration models has utilized this compound to assess mitochondrial function under stress conditions such as hypoxia or exposure to anesthetics like sevoflurane. Findings indicated that elevated mitochondrial calcium levels could contribute to cell death mechanisms .

3. Cardiac Function Assessment

In cardiac research, Rhod-2 has been employed to investigate calcium transients during ischemia and reperfusion scenarios. The dye's ability to provide real-time measurements of [Ca]_m has facilitated a better understanding of calcium handling in heart tissues .

Case Study 1: Mitochondrial Morphology Changes

A study explored the effects of varying concentrations of this compound on mitochondrial morphology. It was found that concentrations above 1 µM led to significant fission of mitochondria, altering their typical tubular structure into smaller round shapes. This morphological change was accompanied by a decrease in mitochondrial membrane potential and impaired calcium uptake at higher dye concentrations .

Case Study 2: Calcium Dynamics in Smooth Muscle Cells

In another investigation, researchers used this compound to monitor [Ca]_m during agonist stimulation in cultured smooth muscle cells. The data revealed that while low concentrations of Rhod-2 did not affect calcium peak responses, higher concentrations significantly reduced mitochondrial calcium peaks during stimulation .

Data Table: Summary of Key Findings

| Study | Cell Type | Concentration (µM) | Main Findings |

|---|---|---|---|

| Drummond & Tuft (1999) | Gastric Smooth Muscle | 1 - 1.5 | Increased [Ca]_m during depolarization |

| Moreau et al. (2006) | Various Cell Types | 1 - 10 | High concentrations caused mitochondrial fission and reduced Ca uptake |

| Cardiovascular Research (2000) | Rabbit Heart | 0.5 - 1 | Effective monitoring of Ca transients during ischemia |

Q & A

Basic Research Questions

Q. What are the optimal loading conditions for Rhod-2 AM in live-cell imaging of mitochondrial Ca²⁺?

Methodological Answer:

- Dissolve this compound in high-quality anhydrous DMSO to prepare a 2–5 mM stock solution. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetoxymethyl (AM) ester .

- Prepare working concentrations (0.1–5 μM) using a serum-free buffer or PBS. For adherent cells, use 4–5 μM this compound with 0.02–0.05% Pluronic F-127 to enhance solubility .

- Incubate cells for 30–60 minutes at 37°C, followed by washing to remove extracellular dye. Validate loading efficiency using positive controls (e.g., Ca²⁺ ionophores like ionomycin) .

Q. How does this compound distinguish mitochondrial Ca²⁺ from cytosolic signals?

Methodological Answer:

- This compound’s mitochondrial specificity arises from its rhodamine backbone and positive charge, which drives accumulation in the negatively charged mitochondrial matrix .

- Confirm mitochondrial localization by co-staining with MitoTracker Green (Ex/Em: 490/516 nm) and verifying co-localization via confocal microscopy .

- Use cytosolic Ca²⁺ indicators (e.g., Fluo-4) in parallel experiments to isolate mitochondrial-specific signals .

Q. What are the limitations of this compound in detecting low Ca²⁺ concentrations?

Methodological Answer:

- This compound has a high Ca²⁺ affinity (Kd ~1 μM), making it suitable for detecting elevated Ca²⁺ levels (e.g., during mitochondrial Ca²⁺ overload) but less sensitive to basal cytosolic Ca²⁺ fluctuations .

- For low Ca²⁺ dynamics, consider lower-affinity probes (e.g., Fluo-5N, Kd ~90 μM). Calibrate signals using Ca²⁺-free (EGTA) and saturating (Ca²⁺ ionophore) conditions to define dynamic ranges .

Advanced Research Questions

Q. How to resolve conflicting data when using this compound in different cell types?

Methodological Answer:

- Variability in esterase activity (required for AM ester cleavage) across cell types can cause inconsistent dye retention. Pre-test cells with a fluorescent AM ester control (e.g., Calcein AM) .

- Mitochondrial membrane potential (ΔΨm) differences affect Rhod-2 accumulation. Validate ΔΨm using JC-1 or TMRM and normalize signals to mitochondrial mass .

- Compare results with alternative mitochondrial Ca²⁺ probes (e.g., Rhod-4 AM) to rule out cell-specific artifacts .

Q. What experimental designs mitigate phototoxicity during prolonged this compound imaging?

Methodological Answer:

- Use lower dye concentrations (1–2 μM) and reduce laser intensity to minimize photobleaching and cellular stress .

- Employ time-lapse imaging with intermittent acquisition (e.g., 30-second intervals) and avoid continuous illumination.

- Validate cell viability post-imaging using propidium iodide or Annexin V assays .

Q. How to quantitatively analyze this compound fluorescence in heterogeneous cell populations?

Methodological Answer:

- Normalize fluorescence intensity (F/F₀) to baseline values recorded in Ca²⁺-free buffer. Use ratiometric analysis if co-loaded with a Ca²⁺-insensitive reference dye (e.g., Fura Red) .

- For flow cytometry, gate cells based on size/granularity (FSC/SSC) and exclude debris. Use median fluorescence intensity (MFI) for population-level comparisons .

- Address cell-to-cell variability by analyzing ≥100 cells per condition and reporting interquartile ranges .

Q. Can this compound be combined with optogenetic tools for simultaneous Ca²⁺ and membrane potential measurements?

Methodological Answer:

- This compound’s Ex/Em (549/578 nm) is compatible with blue-light-activated optogenetic probes (e.g., ChR2). Use spectral unmixing or sequential imaging to avoid crosstalk .

- For dual measurements, pair this compound with a near-infrared probe (e.g., JC-10) and validate spectral separation using control experiments .

Q. Data Interpretation and Validation

Q. How to distinguish genuine mitochondrial Ca²⁺ signals from artifacts caused by dye aggregation?

Methodological Answer:

- Aggregation artifacts manifest as punctate, non-mitochondrial fluorescence. Include a negative control (cells loaded with this compound but not exposed to Ca²⁺-elevating stimuli) .

- Use quenching agents (e.g., MnCl₂) to suppress non-specific signals. Validate specificity with mitochondrial uncouplers (e.g., FCCP), which dissipate ΔΨm and reduce Rhod-2 retention .

Q. What are the implications of this compound’s Ca²⁺-dependent fluorescence enhancement versus wavelength shifts?

Methodological Answer:

- This compound exhibits intensity-based (non-ratiometric) fluorescence, making it susceptible to artifacts from dye concentration or photobleaching. Include internal controls (e.g., cells loaded with a Ca²⁺-insensitive dye) .

- For ratiometric measurements, combine this compound with a Ca²⁺-insensitive fluorophore (e.g., Alexa Fluor 488) and use dual-excitation protocols .

Q. Troubleshooting Table

Propiedades

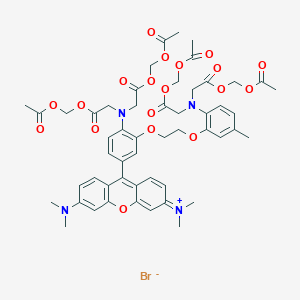

IUPAC Name |

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXWZOWDWYQKBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59BrN4O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.